molecular formula C5H6Br2N2 B2821000 3,5-Dibromo-1-ethylpyrazole CAS No. 1596745-76-4

3,5-Dibromo-1-ethylpyrazole

Cat. No. B2821000
CAS RN: 1596745-76-4
M. Wt: 253.925
InChI Key: WHFNRGXOYNUQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles, which include 3,5-Dibromo-1-ethylpyrazole, can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

Pyrazoles, including this compound, are five-membered rings with two nitrogen atoms and three carbon atoms . The bromine atoms are likely attached at the 3rd and 5th positions of the ring.


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage.

Scientific Research Applications

Corrosion Inhibition

  • Inhibitive Effect on Steel Corrosion : Studies have demonstrated the effectiveness of bipyrazolic derivatives, including those related to 3,5-Dibromo-1-ethylpyrazole, in inhibiting the corrosion of steel in acidic environments, such as hydrochloric acid solutions. These compounds, acting as cathodic-type inhibitors, have shown to significantly reduce the rate of steel corrosion, adhering to the steel surface according to the Langmuir adsorption model and displaying high inhibition efficiencies (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005) Consensus Paper.

  • Protection of C38 Steel in Acidic Medium : New bipyrazole derivatives have been synthesized and used as additives to protect C38 steel from corrosion in aerated hydrochloric acid solution. These studies reveal an increase in inhibition efficiency and a decrease in corrosion rate with higher inhibitor concentrations, supporting the potential application of such compounds in corrosion prevention (Zarrok, Oudda, El Midaoui, Zarrouk, Hammouti, Ebn Touhami, Attayibat, Radi, & Touzani, 2012) Consensus Paper.

Chemical Synthesis and Applications

  • Synthesis and Properties of Fluorescence Dyes : The synthesis of novel tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, derived from pyrazole compounds, highlights the versatility of pyrazoles in creating compounds with significant photophysical properties. These compounds exhibit high fluorescence quantum yields and have potential applications in materials science and biological imaging (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012) Consensus Paper.

  • Antiviral Activities Against Avian Influenza : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized through innovative routes and tested for their anti-influenza A virus (H5N1) activities. Several of these compounds displayed significant antiviral activities, suggesting the potential of pyrazole derivatives in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020) Consensus Paper.

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethylpyrazole, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and skin and eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research could focus on exploring new synthetic strategies and applications for 3,5-Dibromo-1-ethylpyrazole and similar compounds .

properties

IUPAC Name

3,5-dibromo-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-2-9-5(7)3-4(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFNRGXOYNUQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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